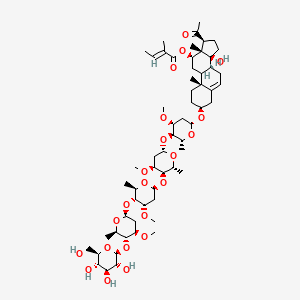

Hoodigoside I

Description

Properties

IUPAC Name |

[(3S,8R,10R,12R,13S,14S,17S)-17-acetyl-14-hydroxy-3-[(2R,4S,5R,6R)-4-methoxy-5-[(2S,4S,5R,6R)-4-methoxy-5-[(2S,4S,5R,6R)-4-methoxy-5-[(2S,4R,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H96O22/c1-14-28(2)56(66)78-44-22-38-37(60(67)20-18-36(29(3)62)59(44,60)9)16-15-34-21-35(17-19-58(34,38)8)76-45-23-39(68-10)52(30(4)72-45)79-46-24-40(69-11)53(31(5)73-46)80-47-25-41(70-12)54(32(6)74-47)81-48-26-42(71-13)55(33(7)75-48)82-57-51(65)50(64)49(63)43(27-61)77-57/h14-15,30-33,35-55,57,61,63-65,67H,16-27H2,1-13H3/b28-14+/t30-,31-,32-,33-,35+,36-,37-,38?,39+,40+,41+,42-,43-,44-,45+,46+,47+,48+,49-,50+,51-,52-,53-,54-,55-,57+,58+,59+,60+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEPYEUIZNZLPO-VGPNSHIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2C(CC=C3C2(CCC(C3)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)OC)OC)OC)C)C9(C1(C(CC9)C(=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1CC2[C@@H](CC=C3[C@@]2(CC[C@@H](C3)O[C@H]4C[C@@H]([C@@H]([C@H](O4)C)O[C@H]5C[C@@H]([C@@H]([C@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC)OC)OC)OC)C)[C@@]9([C@]1([C@H](CC9)C(=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H96O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1169.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation of Hoodigoside I and Its Analogues

Spectroscopic Analysis for Definitive Structural Assignment

Spectroscopic analysis is the cornerstone of modern natural product chemistry. Through the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), chemists can piece together the intricate structures of molecules like Hoodigoside I.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the structure of this compound.

The ¹H NMR spectrum of this compound reveals characteristic signals for a pregnane-type steroidal aglycone and a sugar moiety. Key signals include those for the methyl groups of the steroid, olefinic protons, and protons attached to carbons bearing oxygen atoms, such as those in the sugar units and the steroid core.

¹H NMR Data for the Aglycone Moiety of this compound

| Position | Chemical Shift (δ) in ppm (multiplicity, J in Hz) |

| 3 | 3.52 (m) |

| 6 | 5.38 (m) |

| 12 | 4.61 (dd, J = 11.5, 4.1) |

The ¹³C NMR spectrum provides information on the total number of carbon atoms and their chemical environment. The spectrum of this compound is consistent with a C₂₁ steroid aglycone attached to a sugar chain. The presence of signals corresponding to methyl, methylene, methine, and quaternary carbons can be distinguished.

Key Features of the ¹³C NMR Spectrum of this compound

| Carbon Type | Number of Signals |

| Methyl | 11 |

| Methylene | 9 |

| Methine | 20 |

| Quaternary | 7 |

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In this compound, COSY correlations are used to trace the connectivity within the steroid rings and the sugar residues.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This experiment is fundamental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly important for connecting different structural fragments, such as linking the sugar units to each other and to the aglycone, and for assigning quaternary carbons that have no attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which helps in determining the relative stereochemistry of the molecule. For this compound, NOESY data can confirm the orientation of substituents on the steroid nucleus and the linkages between the sugar units.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

ESI-MS is a soft ionization technique that allows for the analysis of large and thermally labile molecules like glycosides. In the analysis of this compound, ESI-MS would typically show a prominent pseudomolecular ion, such as [M+Na]⁺ or [M+H]⁺. Tandem MS (MS/MS) experiments involve the fragmentation of this parent ion, providing valuable structural information. The fragmentation pattern would likely show sequential loss of the sugar units, which helps to determine the sugar sequence in the glycoside.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio of an ion. This high accuracy allows for the determination of the elemental composition of this compound. For instance, the molecular formula can be confidently established from the HR-ESI-MS data.

HR-ESI-MS Data for this compound

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M+Na]⁺ | 911.4870 | 911.4871 | C₄₇H₇₄O₁₅Na |

LC-MS and UPLC-MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are indispensable tools for the analysis of complex mixtures of pregnane (B1235032) glycosides from plant extracts like Hoodia gordonii. These techniques offer high speed, sensitivity, and specificity, making them ideal for both qualitative and quantitative analysis. mdpi.com

UPLC, with its use of smaller particle size columns, provides superior resolution and shorter analysis times compared to traditional HPLC. mdpi.com When coupled with mass spectrometry detectors like Time-of-Flight (TOF) or Triple Quadrupole (QqQ), it becomes a powerful platform for structural elucidation. UPLC-TOF/MS can provide exact molecular formulas from high-resolution mass measurements, which is the first step in identifying known and novel compounds in a mixture. nih.govnih.gov The UPLC-QqQ/MS configuration, often operated in Multiple Reaction Monitoring (MRM) mode, is exceptionally sensitive and selective for quantifying target analytes. mdpi.comnih.gov

In the context of Hoodia gordonii analysis, UPLC-MS methods have been developed to separate and identify a wide array of Hoodigoside analogues. researchgate.netresearchgate.net The chromatographic separation is typically achieved on a reversed-phase C18 or C8 column using a gradient elution with water and acetonitrile (B52724), often with additives like trifluoroacetic acid. researchgate.net This allows for the separation of closely related glycosides that may differ only by the type of sugar moiety or stereochemistry.

Mass spectrometry provides the molecular weight of the parent glycoside and, through fragmentation analysis (MS/MS), yields structural information about the aglycone core and the sequence of the sugar chain. researchgate.net The fragmentation pathways of these glycosides can be investigated to understand the structure of the carbohydrate chain and the nature of the aglycone. mdpi.com While specific fragmentation data for this compound is not detailed in the available literature, the general approach allows for the characterization of the entire family of related compounds present in an extract. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18/C8 (e.g., 150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | A: Water (with 0.025% TFA), B: Acetonitrile (with 0.025% TFA) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (220 nm), ESI-MS (Positive/Negative Ion Mode) |

| MS Analyzer | Time-of-Flight (TOF), Triple Quadrupole (QqQ) |

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD))

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-empirical technique for determining the absolute stereochemistry of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. arxiv.orgarxiv.org For complex molecules with multiple stereocenters, like this compound and its analogues, establishing the absolute configuration is a significant challenge.

The application of CD spectroscopy has been crucial in the structural elucidation of several pregnane glycosides isolated from Hoodia gordonii. nih.gov The structures of newly isolated compounds, including Hoodigosides W-Z and Hoodistanalosides A-B, were successfully determined through a combination of spectroscopic methods that included CD analysis. nih.gov The experimental CD spectrum provides information about the spatial arrangement of chromophores within the molecule. This experimental data can be compared with theoretical spectra predicted by computational methods for different possible stereoisomers, allowing for the assignment of the correct absolute configuration. nih.gov

While the specific CD spectrum of this compound is not publicly detailed, the successful application of this technique to its close analogues demonstrates its utility in this class of compounds. The stereochemistry of the steroidal core and the configuration of the glycosidic linkages are key structural features that can be investigated using chiroptical methods. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to identify functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. libretexts.org For steroidal glycosides like this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features. Based on the analysis of analogous compounds, key absorptions can be predicted. nih.gov For instance, a broad band in the region of 3400-3500 cm⁻¹ indicates the presence of hydroxyl (-OH) groups on both the steroid nucleus and the sugar moieties. nih.gov The presence of a carbonyl group (C=O), such as a ketone or an ester, would result in a strong absorption band in the 1700-1740 cm⁻¹ region. nih.gov Absorptions corresponding to olefinic groups (C=C) would appear around 1650 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, and is particularly useful for detecting conjugated systems. nih.gov Pregnane glycosides typically lack extensive chromophores, so their UV-Vis absorption is often minimal and occurs at shorter wavelengths (below 220 nm), corresponding to n→π* transitions of carbonyl groups or π→π* transitions of isolated double bonds. researchgate.net The absence of significant absorption in the 230-800 nm range indicates the lack of extended conjugation in the molecule. researchgate.net

| Spectroscopic Technique | Functional Group | Expected Absorption Region |

|---|---|---|

| Infrared (IR) | Hydroxyl (-OH) | ~3479 cm⁻¹ (broad) |

| Infrared (IR) | Carbonyl (C=O) | ~1735 cm⁻¹ |

| Infrared (IR) | Olefinic (C=C) | ~1652 cm⁻¹ |

| UV-Visible (UV-Vis) | Carbonyl (n→π) / Olefin (π→π) | λmax < 220 nm |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise electron density map and, consequently, the exact spatial arrangement of every atom in the molecule, including its absolute stereochemistry. cam.ac.ukumd.edu

This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. cam.ac.uk For complex natural products with numerous chiral centers, such as the pregnane glycosides, X-ray crystallography is the gold standard for assigning the absolute configuration. mdpi.com The process requires the successful growth of a high-quality, single crystal of the compound, which can often be a challenging and time-consuming step. wikipedia.org

Despite its power, a search of the available scientific literature does not reveal a published single-crystal X-ray structure for this compound or its closely related analogues from Hoodia. This suggests that the absolute stereochemistry of these compounds has likely been established through a combination of other powerful techniques, such as multi-dimensional NMR spectroscopy and chiroptical methods like Circular Dichroism, correlated with chemical degradation studies. nih.gov

Computational Chemistry Approaches for Conformation and Stereoisomerism

Computational chemistry provides powerful theoretical tools to complement experimental data in the structural elucidation of complex molecules like this compound. These methods are particularly valuable when experimental techniques like X-ray crystallography are not feasible.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. nih.gov In the context of structural elucidation, DFT is widely used to predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and chiroptical spectra (ECD and VCD).

By calculating these properties for all possible stereoisomers of a molecule, a direct comparison can be made with the experimental data. A good match between the calculated and experimental spectra allows for the confident assignment of the molecule's absolute configuration and dominant conformation in solution. nih.gov This approach is a powerful alternative when definitive methods like X-ray crystallography are unavailable. While specific DFT studies on this compound are not found in the literature, this methodology is routinely applied to complex glycosides for structural validation. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

The biological activity and spectroscopic properties of a molecule are often dictated by its three-dimensional shape and flexibility. Steroidal glycosides like this compound possess significant conformational flexibility, particularly in the sugar moieties and the glycosidic linkages connecting them to the steroid aglycone. rsc.org

Chemical Synthesis Approaches for Hoodigoside I and Its Aglycone

Total Synthesis Strategies for Hoodigogenin A (Aglycone of Hoodigosides)

The total synthesis of Hoodigogenin A has been achieved through a strategic sequence of reactions, commencing from a commercially available pregnanone derivative. A key feature of this synthesis is the application of a Norrish Type I-Prins reaction to construct the characteristic 14β-hydroxy pregnane (B1235032) skeleton .

A plausible retrosynthetic analysis of Hoodigogenin A reveals the central role of the Norrish Type I-Prins reaction. The primary disconnection would be the glycosidic bond, separating the aglycone, Hoodigogenin A, from the sugar moiety.

For Hoodigogenin A itself, the key strategic disconnection lies in the C-ring. The bond between C13 and C14 and the C12-C14 bond formation can be traced back to a seco-aldehyde intermediate, which is the product of the Norrish Type I cleavage of a 12-keto-pregnane precursor. This photochemical cleavage and subsequent intramolecular Prins cyclization represent the cornerstone of the synthetic strategy. The synthesis begins with the commercially available 3α,12α-diacetoxy-pregnanone nih.gov.

The stereochemistry of the steroidal nucleus is largely established from the starting material. However, the synthesis involves several steps where stereocontrol is crucial. For instance, a regioselective α-bromination of a diketo derivative proceeds stereospecifically to yield the β-bromoketo derivative . The stereochemical outcome of the key Norrish Type I-Prins reaction is also a critical factor in establishing the correct configuration of the C/D ring junction and the 14β-hydroxy group.

The synthesis of Hoodigogenin A involves a series of carefully orchestrated functional group interconversions and the use of protecting groups. The synthesis commences with the regioselective deprotection of the 3α-acetoxy group of the starting material, followed by oxidation of the resulting hydroxyl group . Subsequent steps include a regioselective α-bromination and a dehydrobromination to introduce an α,β-unsaturated keto moiety . Protecting groups are employed to mask reactive functionalities while other parts of the molecule are being modified. For example, a dioxolane group is used to protect a carbonyl group at position 20, a modification that has been shown to be important for the efficiency of the Norrish Type I-Prins reaction nih.gov. The final steps of the synthesis involve the protection of the 12β-hydroxy group with tigloyl chloride and the deprotection of the 3β-acetate group to yield Hoodigogenin A nih.gov.

| Reaction Step | Reagents and Conditions | Purpose |

| Regioselective Deprotection | K2CO3, MeOH | Selective removal of the 3α-acetoxy group. |

| Oxidation | Jones reagent, acetone | Oxidation of the 3α-hydroxyl group to a ketone. |

| α-Bromination | Not specified in abstract | Stereospecific introduction of a bromine atom at the α-position to the ketone. |

| Dehydrobromination | Not specified in abstract | Formation of an α,β-unsaturated ketone. |

| Photolysis (Norrish Type I) | High-pressure mercury lamp | Cleavage of the C12-C13 bond to form a seco-aldehyde. |

| Prins Cyclization | AcOH/H2O/CF3COOH | Intramolecular cyclization to form the C/D ring system with the 14β-hydroxy group. |

| Acylation | Tigloyl chloride, pyridine, DMAP | Protection of the 12β-hydroxy group. |

| Deprotection | Not specified in abstract | Removal of the 3β-acetate group to yield Hoodigogenin A. |

The Norrish Type I reaction is a photochemical process involving the homolytic cleavage of the α-carbon-carbon bond of a ketone or aldehyde. In the synthesis of Hoodigogenin A, this reaction is applied to a 12-keto-pregnane derivative. Irradiation with a high-pressure mercury lamp induces the cleavage of the C12-C13 bond, generating a diradical intermediate which then rearranges to a more stable seco-aldehyde .

This unstable aldehyde intermediate is then subjected to a Prins reaction. The Prins reaction is an acid-catalyzed addition of an aldehyde or ketone to an alkene or alkyne. In this intramolecular context, the aldehyde group reacts with a double bond within the same molecule to form the C/D ring junction of the steroid, stereoselectively introducing the 14β-hydroxy group. Studies have shown that the substitution pattern at position 20 of the steroid can influence the outcome of the Norrish Type I-Prins reaction nih.gov.

Glycosylation Methodologies for Hoodigoside Construction

While the successful synthesis of the aglycone, Hoodigogenin A, has been reported, specific details on its subsequent glycosylation to form Hoodigoside I are not extensively documented in the currently available scientific literature. However, the synthesis of other pregnane glycosides, such as P57, provides insights into the potential methodologies that could be employed.

The formation of the glycosidic bond between Hoodigogenin A and the specific sugar moiety of this compound is a critical step that requires precise stereochemical control. The goal is to form a β-glycosidic linkage at the C3 hydroxyl group of the aglycone. The stereoselective formation of 2-deoxy-β-glycosidic linkages, which are present in some related pregnane glycosides, is known to be challenging researchgate.net.

General strategies for stereoselective glycosylation often rely on the choice of a suitable glycosyl donor, which is a sugar derivative with a leaving group at the anomeric position. The nature of this leaving group, as well as the protecting groups on the sugar, can influence the stereochemical outcome of the glycosylation reaction. For the synthesis of the related pregnane glycoside P57, glycosyl o-alkynylbenzoates have been used as donors for the assembly of the deoxytrisaccharide moiety researchgate.net. Another approach for the synthesis of 2-deoxy-β-glycosides involves the use of glycal donors promoted by triphenylphosphine hydrobromide (TPHB) researchgate.net. These methodologies could potentially be adapted for the synthesis of this compound.

Challenges in Oligosaccharide Synthesis of Pregnane Glycosides

The chemical synthesis of complex oligosaccharides, such as the sugar moiety of this compound, presents significant challenges in organic chemistry. The construction of glycosidic linkages requires precise control over stereoselectivity to obtain the desired anomer. nih.govmpg.de For pregnane glycosides, a major hurdle is the stereoselective formation of specific linkages, such as the 2-deoxy-β-glycosidic bonds, which are known to be difficult to install. researchgate.net

Several factors influence the stereochemical outcome of a glycosylation reaction. mpg.defu-berlin.de These variables can be categorized as follows:

Glycosyl Donor: The nature of the protecting groups on the sugar donor significantly impacts its reactivity and the stereoselectivity of the glycosylation. Electron-donating groups, like benzyl ethers, tend to increase the reactivity of the donor, while electron-withdrawing groups, such as benzoyl esters, decrease reactivity. fu-berlin.de The choice of the leaving group at the anomeric center is also critical in determining the reaction mechanism and outcome. youtube.com

Glycosyl Acceptor: The nucleophilicity and steric hindrance of the hydroxyl group on the aglycone, in this case, the pregnane scaffold, play a crucial role. Poorly nucleophilic or sterically hindered acceptors can lead to low yields and poor selectivity. nih.gov The complex and rigid structure of the steroid aglycone can also impose conformational constraints that influence the approach of the glycosyl donor.

Reaction Conditions: The choice of solvent, promoter (activator), and temperature are critical parameters that must be carefully optimized for each glycosylation step. fu-berlin.de Solvents with poor electron-donating properties, such as dichloromethane, are often used to favor certain reaction pathways. fu-berlin.de The promoter system must be carefully selected to activate the glycosyl donor effectively without causing unwanted side reactions. fu-berlin.de

The synthesis of the specific trisaccharide chain of this compound and its attachment to the Hoodigogenin A aglycone requires a multi-step sequence, where each glycosylation step needs to be carefully controlled to achieve the desired β-linkages. The presence of 2,6-dideoxy sugars in the glycan chain of many pregnane glycosides further complicates the synthesis, as these units pose unique challenges in stereocontrol. nih.gov

Table 1: Key Factors Influencing Stereoselectivity in Pregnane Glycoside Synthesis

| Factor | Influence on Glycosylation |

| Protecting Groups | Affect reactivity of the glycosyl donor and can direct the stereochemical outcome. |

| Solvent | Impacts the stability of reaction intermediates and can influence the reaction pathway. fu-berlin.de |

| Temperature | Lowering the temperature can sometimes improve the yield and stereoselectivity. fu-berlin.de |

| Promoter/Catalyst | The choice of activator is crucial for efficient and selective glycosidic bond formation. fu-berlin.de |

| Aglycone Structure | The steric and electronic properties of the pregnane scaffold affect its reactivity as a glycosyl acceptor. |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis has emerged as a powerful strategy that combines the efficiency and selectivity of biocatalysis with the versatility of chemical synthesis to construct complex molecules like this compound. biorxiv.orgnih.gov This approach can help overcome some of the challenges associated with purely chemical methods, particularly in achieving high stereoselectivity in glycosylation reactions. nih.gov

Enzymes, such as glycosyltransferases, are highly specific catalysts that can form glycosidic bonds with precise control over both regio- and stereochemistry. nih.gov In a chemoenzymatic approach to this compound, the pregnane aglycone (Hoodigogenin A) and the individual sugar units could be prepared chemically. Subsequently, specific glycosyltransferases could be employed to assemble the trisaccharide chain and link it to the aglycone. This strategy has been successfully applied to the synthesis of various complex glycans and glycoconjugates. nih.govnih.gov

Another application of enzymes in this context is the modification of the steroid scaffold itself. For instance, cytochrome P450 enzymes can be used for selective hydroxylation at specific positions on the steroid nucleus, which might be challenging to achieve through traditional chemical methods. researchgate.netbiorxiv.org This enzymatic transformation can be a key step in a more efficient synthesis of the aglycone.

The main advantages of a chemoenzymatic strategy include:

High Selectivity: Enzymes often provide unparalleled stereoselectivity, reducing the need for extensive protecting group manipulations and purification of isomers. nih.gov

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions under mild pH and temperature, which is beneficial for sensitive substrates.

Reduced Synthetic Steps: By telescoping multiple steps, chemoenzymatic routes can be shorter and more efficient than purely chemical syntheses. biorxiv.org

While the specific application of chemoenzymatic methods for the total synthesis of this compound is not yet extensively reported, the principles have been demonstrated for the synthesis of other complex glycosides, indicating its potential for future applications in this area. nih.govnih.gov

Semi-Synthesis of this compound Analogues and Derivatives

Modification of Naturally Derived Scaffolds

Semi-synthesis, which involves the chemical modification of a readily available natural product, is an attractive approach for generating analogues and derivatives of complex molecules like this compound. Pregnane glycosides can be isolated from various plant sources, and these natural products can serve as starting materials for the synthesis of new compounds with potentially improved biological activities. nih.govacs.orgnih.gov

The general strategy involves the selective chemical transformation of the natural pregnane glycoside. This could include:

Modification of the Sugar Moieties: The hydroxyl groups on the sugar residues can be selectively acylated, alkylated, or otherwise modified to explore the structure-activity relationships (SAR) of the glycan part.

Modification of the Aglycone: Functional groups on the steroid scaffold can be chemically altered. For example, hydroxyl groups could be oxidized to ketones, or double bonds could be introduced or reduced.

Glycosidic Bond Cleavage and Re-glycosylation: In some cases, the sugar chain can be partially or completely cleaved, and the resulting aglycone can be re-glycosylated with different sugar units to create novel glycosides.

This approach allows for the rapid generation of a diverse set of analogues without the need for a lengthy total synthesis of the core structure.

Parallel Synthesis for Library Generation

Parallel synthesis is a powerful tool in medicinal chemistry for the rapid generation of a large number of compounds, known as a library, for biological screening. tarosdiscovery.comnih.govmdpi.com This technique can be applied to the semi-synthesis of this compound analogues to efficiently explore the SAR. In a parallel synthesis format, a common starting material, such as a naturally isolated pregnane glycoside or a synthetic intermediate, is subjected to a series of reactions in a spatially separated manner, often using multi-well plates. tarosdiscovery.com

For example, a pregnane glycoside with several free hydroxyl groups could be reacted with a diverse set of acylating or alkylating agents in different wells to produce a library of ester or ether derivatives. This allows for the systematic investigation of the effects of different substituents at various positions on the molecule's biological activity. nih.gov

The key advantages of using parallel synthesis for generating libraries of this compound analogues include:

Speed and Efficiency: A large number of compounds can be synthesized simultaneously, significantly accelerating the drug discovery process. tarosdiscovery.com

Diversity: By using a variety of building blocks and reagents, a wide range of chemical space can be explored. tarosdiscovery.com

Systematic SAR Studies: The structured nature of the library allows for a more systematic evaluation of how structural modifications impact biological activity. nih.gov

The combination of semi-synthesis from natural scaffolds and parallel synthesis techniques provides a highly efficient platform for the discovery of new pregnane glycoside derivatives with optimized properties.

Optimization of Synthetic Routes for Yield and Efficiency

Key aspects of synthetic route optimization include:

Reagent and Catalyst Screening: For each reaction, a variety of reagents and catalysts can be screened to identify those that provide the highest yield and selectivity. For glycosylation reactions, this includes testing different promoters and activators.

Reaction Condition Optimization: Parameters such as temperature, reaction time, solvent, and concentration of reactants are systematically varied to find the optimal conditions for each step. fu-berlin.de For instance, adjusting the temperature can have a significant impact on the stereoselectivity of glycosylation. fu-berlin.de

Protecting Group Strategy: The choice of protecting groups is crucial for the success of a multi-step synthesis. An optimized strategy will use protecting groups that are stable under the required reaction conditions but can be removed selectively and in high yield. fu-berlin.de

Table 2: Parameters for Optimization of a Glycosylation Reaction

| Parameter | Description | Goal |

| Solvent | The medium in which the reaction is conducted. | To enhance solubility, stability of intermediates, and reaction rate/selectivity. |

| Temperature | The thermal energy supplied to the reaction. | To control the reaction rate and influence the stereochemical outcome. |

| Reactant Concentration | The amount of reactants per unit volume of solvent. | To maximize the reaction rate and minimize side reactions. |

| Catalyst/Promoter Loading | The amount of catalyst or promoter used relative to the reactants. | To achieve high conversion with minimal catalyst usage and side reactions. |

| Reaction Time | The duration of the reaction. | To ensure complete conversion of the starting materials without product degradation. |

By systematically addressing these factors, the synthetic route to this compound and its analogues can be made more efficient, which is essential for producing sufficient quantities of these compounds for further biological evaluation.

Analytical Method Development for Hoodigoside I Profiling and Quantification

Chromatographic Fingerprinting for Species and Product Authentication

Chromatographic fingerprinting is a crucial technique for the quality control and authentication of botanical products, including those containing Hoodigoside I. This approach generates a characteristic chemical profile, or "fingerprint," of a sample, which can be compared to a reference standard to verify its identity and purity.

High-Performance Liquid Chromatography (HPLC) with UV, Charged Aerosol, and Electrochemical Array Detection

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the analysis of this compound and other related compounds in Hoodia extracts, HPLC is often coupled with various detectors to enhance sensitivity and selectivity.

UV Detection: Ultraviolet (UV) detection is a common method used in HPLC. It is particularly effective for compounds that contain a chromophore, which is a part of the molecule that absorbs UV light. While UV detection can identify and quantify major components, its sensitivity may be limited for compounds that lack a strong chromophore.

Charged Aerosol Detection (CAD): Charged Aerosol Detection (CAD) is a universal detection method that offers a more uniform response to all non-volatile and semi-volatile analytes, regardless of their chromophoric properties. thermofisher.com This makes it particularly useful for analyzing complex mixtures like botanical extracts where some compounds, including certain degradation products and impurities, may not be detectable by UV. In the analysis of Hoodia extracts, HPLC with CAD has demonstrated low-nanogram sensitivity for hoodigosides. The detector's response is not entirely linear over a wide dynamic range, but it can be linear within a specific concentration range. nih.gov

Electrochemical Array Detection: Electrochemical array detection provides high sensitivity for redox-active compounds, such as polyphenols, which may be present in Hoodia extracts. Each sensor in the array operates at a unique potential, allowing for the detection of analytes with picogram on-column sensitivity. This method can also help to resolve compounds that co-elute chromatographically and provides qualitative information based on the redox behavior of a compound, aiding in its identification and authentication.

The combination of these detection methods in HPLC provides a comprehensive profile of Hoodia extracts. For instance, a study utilizing a solid-core C8 analytical column was able to separate eight different hoodigosides within a 15-minute run time. The use of chemometric software to analyze the data from these detectors can help identify patterns related to the origin and processing of the plant material.

Table 1: Comparison of HPLC Detection Methods for this compound Analysis

| Detector | Principle | Advantages for this compound Analysis | Limitations |

|---|---|---|---|

| UV Detection | Measures the absorption of UV light by analytes. | Good for quantifying major components with chromophores. | Lower sensitivity for compounds without strong chromophores. |

| Charged Aerosol Detection (CAD) | Nebulizes eluent, charges the resulting aerosol particles, and measures the charge. | Universal detection for non-volatile compounds, independent of chromophores; high sensitivity. thermofisher.com | Response can be affected by co-eluting substances. mdpi.com |

| Electrochemical Array Detection | Measures the current resulting from oxidation or reduction of analytes. | High sensitivity for redox-active compounds; provides qualitative information for identification. | Only detects electrochemically active compounds. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle-sized columns to achieve higher resolution, sensitivity, and faster analysis times. UPLC systems operate at higher pressures than traditional HPLC systems.

In the context of this compound analysis, UPLC has been effectively used for the authentication of Hoodia gordonii. A UPLC method coupled with orthogonal acceleration time-of-flight mass spectrometry (oaTOF MS) has been developed to identify key chemical markers in H. gordonii. waters.com This approach allows for the creation of a specific data analysis method containing identified key markers, which can then be used to confidently authenticate commercial products and herbal extracts. waters.com One such method utilized a gradient elution with a total run time of 34 minutes to separate and identify various hoodigosides. waters.com The sensitivity of UPLC, especially when paired with detectors like CAD, is beneficial for the determination of hoodigosides in plant extracts and dietary supplements. thermofisher.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that is widely used for the fingerprinting and quality control of herbal products. kci.go.kr It is a valuable tool for the identification and standardization of medicinal plants and can provide basic information for the isolation and characterization of marker compounds. nih.gov

HPTLC fingerprinting of Hoodia gordonii can be used to create a characteristic profile of its chemical constituents, including various hoodigosides such as Hoodigoside M, L, P, U, O, E, F, J, N, and C. The development of a typical HPTLC fingerprint for a specific plant species helps in its identification and quality control. nih.gov The process involves applying the sample extract to an HPTLC plate, developing the plate in a suitable mobile phase, and then visualizing the separated bands under specific wavelengths of light, sometimes after derivatization with a reagent to enhance visibility. nih.gov This technique is efficient for detecting the number of components present in an extract and can be used to compare the quality of different batches or products. kci.go.krphytojournal.com

Advanced Mass Spectrometry for Comprehensive Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC), it provides a highly sensitive and selective method for the analysis of complex mixtures.

LC-MS/MS and UPLC-MS/MS for Isomer Differentiation

LC-MS/MS (tandem mass spectrometry) is a technique where the first mass spectrometer selects an ion of a specific mass-to-charge ratio, which is then fragmented, and the resulting fragments are analyzed by a second mass spectrometer. This method is crucial for the structural elucidation and differentiation of isomeric compounds, which have the same molecular weight but different structures.

For complex molecules like hoodigosides, which can exist as various isomers, chromatographic resolution is key for successful identification. nih.govresearchgate.net UPLC-MS/MS provides the necessary separation efficiency to distinguish between these isomers. The fragmentation patterns obtained from MS/MS analysis offer detailed structural information. For example, in the structural characterization of hoodigosides, the fragmentation of the parent molecule can reveal the structure of the aglycone core and the nature and position of sugar moieties. waters.com The use of high-energy scans in techniques like UPLC/oaTOF MSE allows for the confirmation of proposed structures by examining the fragment ions. waters.com

Metabolomics Approaches for Global Analysis

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a comprehensive snapshot of the metabolic state of a biological system. Metabolomics can be divided into targeted approaches, which focus on specific known metabolites, and untargeted approaches, which aim to measure as many metabolites as possible in a sample. nih.gov

In the context of this compound and Hoodia research, metabolomics can be used to obtain a global chemical profile of the plant. Untargeted metabolomics, often employing LC-MS, can help in the discovery of new or unexpected compounds and provide a comprehensive understanding of the plant's metabolome. researchgate.net Statistical methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are then used to analyze the large datasets generated and identify significant differences between samples. nih.gov This "bottom-up" approach, where changes in the metabolome point to the enzymes and pathways affected, is a powerful tool in understanding the biochemistry of the plant and for the authentication of its products at the metabolome level. nih.govresearchgate.net

Spectroscopic Fingerprinting Techniques

Spectroscopic fingerprinting offers a holistic view of the chemical composition of a sample, providing a characteristic signature that is useful for authentication and quality assessment. These techniques are rapid, require minimal sample preparation, and can be coupled with multivariate analysis for powerful data interpretation.

NMR Fingerprinting and Multivariate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for the chemical fingerprinting of Hoodia species. nih.govresearchgate.net ¹H-NMR, in particular, provides a comprehensive profile of all hydrogen-containing compounds in an extract, allowing for both the identification of specific markers and a broader assessment of the sample's composition. researchgate.net

In the analysis of H. gordonii extracts, specific regions of the ¹H-NMR spectrum are characteristic of the pregnane (B1235032) glycoside constituents, including this compound. For instance, signals in the anomeric proton region (δ 4.0–5.5 ppm) are indicative of the sugar moieties, while signals in the upfield region can be assigned to the steroidal aglycone structure. researchgate.net A study utilizing ¹H-NMR fingerprinting successfully differentiated between four Hoodia species (H. gordonii, H. parviflora, H. currorii, and H. ruschii) by identifying characteristic spectral signals unique to each. nih.govresearchgate.net

When combined with multivariate analysis methods like Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), a supervised version of PCA, NMR fingerprinting becomes a highly effective tool for quality control. This approach can clearly distinguish authentic H. gordonii samples from other species and commercial products of dubious quality. researchgate.net The analysis of the OPLS-DA loading plots helps to identify the specific NMR signals—and by extension, the compounds like this compound—that contribute most significantly to the differentiation between sample groups. researchgate.net

Table 1: Characteristic ¹H-NMR Signals in Hoodia gordonii Extracts

| Chemical Shift (ppm) | Assignment | Relevance |

| δ 6.88 - 7.08 | Tigloyl group olefinic proton | Characteristic feature of many Hoodia pregnane glycosides. |

| δ 4.0 - 5.5 | Anomeric protons | Representative of the various sugar units in the glycosides. |

| δ 2.19 | Methyl group (C-21) | Ascribed to the unique pregnane skeleton found in H. gordonii. researchgate.net |

| δ 0.9 - 2.0 | Steroidal skeleton protons | Broad signals corresponding to the core aglycone structure. |

This table is illustrative, based on data reported for pregnane glycosides in H. gordonii extracts.

Mid-Infrared (MIR) Spectroscopy

Mid-Infrared (MIR) spectroscopy, often employed as Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid, non-destructive analytical technique that identifies the functional groups present in a molecule. nih.govresearchgate.net By measuring the absorption of infrared radiation, an MIR spectrum provides a unique molecular fingerprint based on the vibrational modes of a compound's chemical bonds. researchgate.net

For a complex pregnane glycoside such as this compound, an MIR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. These would include:

O-H stretching: Broad bands from the multiple hydroxyl groups on the sugar moieties and the steroidal nucleus.

C-H stretching: Sharp bands from the aliphatic carbons of the steroid skeleton and sugar rings.

C=O stretching: A strong absorption band from the ester (tigloyl) group.

C-O stretching: Multiple bands in the fingerprint region (approx. 1300-1000 cm⁻¹) corresponding to the numerous C-O bonds within the glycosidic linkages and alcohol groups. researchgate.net

While specific MIR spectroscopic studies dedicated solely to this compound are not prevalent in the literature, the technique is widely applied for the phytochemical analysis of plant extracts. nih.gov Its application to Hoodia gordonii extracts could serve as a rapid screening tool for authentication and quality control, detecting adulteration by identifying spectral patterns inconsistent with those of authentic pregnane glycoside-rich material. athmsi.org

Chemometric Analysis for Quality Control and Differentiation

Chemometrics involves the use of multivariate statistical methods to extract meaningful information from complex chemical data. In the context of this compound and Hoodia analysis, chemometrics is essential for interpreting the rich datasets generated by spectroscopic and chromatographic techniques, enabling sample classification, authentication, and quality control.

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets while retaining the information that contributes most to the variance. In the analysis of Hoodia, data from techniques like LC-MS or NMR are used as input. Each sample is represented as a point in a multidimensional space, and PCA calculates new variables, or principal components (PCs), that are linear combinations of the original variables.

The primary output of PCA is a scores plot, which visually displays the relationships between samples. Samples with similar phytochemical profiles, and thus similar levels of constituents like this compound, will cluster together, while those with different profiles will be separated. For example, UPLC-MS data has been combined with PCA to differentiate authentic H. gordonii from potential adulterants and commercial supplements lacking key marker compounds. This approach allows for a clear visualization of quality discrepancies and confirms the authenticity of raw materials.

Hierarchical Cluster Analysis (HCA)

Hierarchical Cluster Analysis (HCA) is another powerful chemometric tool used to reveal the natural groupings or clusters within a dataset. Unlike PCA, HCA presents the relationships between samples in the form of a dendrogram, which is a tree-like diagram. researchgate.netresearchgate.net This method is particularly useful for visualizing the degree of similarity between different samples based on their phytochemical profiles.

In the context of Hoodia analysis, HCA can be applied to data from chromatographic or spectroscopic fingerprints. The algorithm calculates the "distance" between the chemical profiles of all sample pairs and progressively merges the most similar ones into clusters. The resulting dendrogram would show authentic H. gordonii samples clustering closely together, while samples from other Hoodia species or adulterated products would form distinct, separate clusters. researchgate.netresearchgate.net This provides a clear and intuitive visualization of the chemical similarities and differences, complementing the findings from PCA and aiding in the authentication process.

Development of Standardized Analytical Protocols for Research and Industry

The significant commercial interest in Hoodia gordonii and the high potential for adulteration necessitate the development of standardized and validated analytical protocols. athmsi.org A standardized method ensures consistency, reliability, and comparability of results across different laboratories and is crucial for regulatory compliance and consumer safety.

Significant progress has been made in developing robust analytical methods for the quality control of H. gordonii. These include:

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection: Several HPLC methods have been developed and validated for the quantification of key pregnane glycosides, such as the marker compound P57. nih.govresearchgate.netnih.gov These methods are validated for parameters including linearity, repeatability, and limits of detection and quantification, forming the basis of a standardized protocol. nih.govresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods provide a simpler, more rapid approach for generating chemical fingerprints of Hoodia extracts. athmsi.org These methods are effective for the authentication of raw materials and for screening a large number of samples to confirm the presence of the characteristic pregnane glycoside profile.

The establishment of a truly standardized protocol for the industry would involve collaborative studies between laboratories to validate a chosen method, the development of certified reference materials for this compound and other key glycosides, and agreement on specifications for authentic H. gordonii raw material and finished products. researchgate.net Such protocols are essential for ensuring that products claiming to contain Hoodia gordonii are authentic and of high quality.

Future Research Directions and Translational Perspectives

Elucidation of Complete Biosynthetic Pathway of Hoodigoside I

A fundamental step towards the biotechnological production and molecular engineering of this compound is the complete elucidation of its biosynthetic pathway. Pregnane (B1235032) glycosides are complex natural products, and their formation involves a multi-step enzymatic process. fraunhofer.de Current understanding of steroid biosynthesis provides a general framework, suggesting that the pathway likely originates from the terpenoid pathway. researchgate.net However, the specific enzymes—such as cytochrome P450s, glycosyltransferases, and acyltransferases—that catalyze the unique hydroxylations, glycosylations, and other modifications to create the this compound structure are unknown.

Future research must focus on identifying and characterizing these specific enzymes. A combination of transcriptome analysis of Hoodia gordonii and functional gene characterization can reveal candidate genes. nih.govnih.govbiorxiv.org By heterologously expressing these candidate genes in microbial or plant systems and performing in vitro enzymatic assays, their precise function in the this compound pathway can be confirmed. scispace.com Mapping the entire pathway will not only provide a deeper understanding of plant biochemistry but also furnish the genetic tools required for metabolic engineering and synthetic biology approaches to produce this compound.

Discovery of Novel Hoodigosides and Bioactive Analogues

Phytochemical investigations of Hoodia gordonii have led to the isolation of numerous pregnane glycosides beyond the well-known P57. researchgate.net Research has identified several series of these compounds, including Hoodigosides A-K and Hoodigosides W-Z, each with unique structural features. nih.govnih.gov The aglycone, or the non-sugar portion of the molecule, is often identified as calogenin or hoodigogenin A. researchgate.net

The discovery of this natural chemical diversity suggests a promising avenue for future research: the systematic search for additional novel hoodigosides from various Hoodia species and the synthesis of bioactive analogues of this compound. By isolating new, naturally occurring compounds, researchers can expand the library of pregnane glycosides for pharmacological screening.

Furthermore, synthetic chemistry can be employed to create structural analogues of this compound. This involves modifying its core structure—the aglycone or the sugar moieties—to investigate structure-activity relationships (SAR). Such studies are crucial for identifying the key chemical features responsible for its biological effects and for optimizing its potency, selectivity, and pharmacokinetic properties. This approach could lead to the development of novel therapeutic agents with improved efficacy.

Advanced Mechanistic Studies at the Molecular and Cellular Levels

While the appetite-suppressant effects of Hoodia gordonii extracts are widely reported, the precise molecular mechanisms of individual compounds like this compound are not well understood. nih.govwikipedia.org The related pregnane glycoside P57 is thought to be a primary active constituent, but its exact molecular targets remain a subject of investigation. nih.gov Recent studies have provided a significant breakthrough by identifying the G protein-coupled receptor GPR119 as a direct target for another related compound, Gordonoside F. nih.gov This finding suggests that GPR119, which is involved in glucose-stimulated insulin (B600854) secretion, may be a key player in the metabolic effects of some Hoodia glycosides. nih.gov

Future research should prioritize advanced mechanistic studies to determine if this compound interacts with GPR119 or other cellular targets. Techniques such as receptor binding assays, cell-based signaling studies, and high-throughput screening against a panel of known receptors can be employed. Understanding how this compound modulates cellular pathways at the molecular level is critical for validating its therapeutic potential and predicting its physiological effects. These studies will clarify whether its bioactivity is similar to that of other known hoodigosides or if it possesses a unique mechanism of action.

Exploration of Additional Non-Appetite Related Biological Activities

The therapeutic potential of this compound may extend beyond appetite regulation. Natural products are a rich source of compounds with diverse pharmacological activities. While a study investigating Hoodigosides A-K found them to be inactive in cytotoxicity and antioxidant assays, this does not preclude other potential bioactivities for this compound or other related compounds. nih.gov

A crucial future direction is the systematic screening of this compound for a broad range of other biological activities. This includes, but is not limited to, anti-inflammatory, anti-diabetic, neuroprotective, and antimicrobial effects. Given that other pregnane glycosides have shown potential in these areas, it is plausible that this compound could exhibit valuable therapeutic properties unrelated to appetite suppression. researchgate.netnih.gov Comprehensive in vitro and cell-based assays are necessary to explore this potential and identify new therapeutic applications for this compound.

Development of Sustainable Production Methods (e.g., in vitro cultures, microbial synthesis)

The natural source of this compound, Hoodia gordonii, is a slow-growing, protected plant species, making large-scale harvesting from the wild unsustainable and commercially challenging. researchgate.netgoogle.com To overcome this limitation, the development of sustainable production methods is essential for future research and commercialization.

Two promising strategies are plant tissue culture (in vitro propagation) and microbial synthesis.

In vitro Cultures: Micropropagation of Hoodia gordonii using tissue culture techniques has been explored as a method to produce large quantities of plant material with consistent genetic profiles in a controlled environment. google.com Optimizing culture conditions to enhance the production and accumulation of specific compounds like this compound in cell or callus cultures is a key research goal. This approach avoids the ecological impact of wild harvesting and can ensure a stable supply of the compound. researchgate.net

Microbial Synthesis: Once the biosynthetic pathway of this compound is fully elucidated (as described in section 8.1), the responsible genes can be transferred into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov These engineered microbes can then be grown in large-scale fermenters to produce this compound or its precursors, offering a highly scalable and sustainable manufacturing platform.

Integration of Omics Technologies for Comprehensive Understanding

A holistic understanding of this compound, from its creation in the plant to its effects on biological systems, can be achieved through the integration of "omics" technologies. frontiersin.org These high-throughput approaches—genomics, transcriptomics, proteomics, and metabolomics—provide a powerful toolkit for modern natural product research. scienceopen.comfrontiersin.org

Genomics and Transcriptomics: Sequencing the genome and transcriptome of Hoodia gordonii can help identify the genes and regulatory networks involved in the biosynthesis of pregnane glycosides, including this compound. researchgate.netsustainablebioresources.com This information is foundational for elucidating biosynthetic pathways and for metabolic engineering efforts.

Proteomics: This technology can identify the full set of proteins (including enzymes) present in Hoodia gordonii under different conditions, providing direct evidence of the enzymatic machinery involved in this compound synthesis.

Metabolomics: By analyzing the complete profile of metabolites in the plant, researchers can better understand how the synthesis of this compound is regulated and interconnected with other metabolic pathways. When applied to biological systems treated with this compound, metabolomics can also reveal the compound's impact on cellular metabolism, helping to elucidate its mechanism of action.

Integrating data from these different omics levels will provide a comprehensive, systems-level understanding of this compound, accelerating discovery and development in all the research areas outlined above. frontiersin.org

Q & A

Q. What ethical guidelines apply to in vivo studies involving this compound?

Q. How should conflicting spectral data for this compound derivatives be reported?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.